Lower Computed Lipophilicity Compared to the 4-Bromo Positional Isomer
The target compound's 3-bromo substitution pattern results in a lower computed partition coefficient (XLogP3 = 3.6) compared to its para-bromo isomer, 3-[(4-bromophenoxy)methyl]benzoic acid (XLogP3 = 3.8) [1][2]. This difference of Δ 0.2 log units is significant in a fragment-like chemical space and directly impacts predicted aqueous solubility and permeability.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3-[(4-Bromophenoxy)methyl]benzoic acid (XLogP3 = 3.8) |
| Quantified Difference | ΔXLogP3 = -0.2 units (Target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity can correlate with reduced off-target binding and improved metabolic stability, making this compound a potentially superior starting point for lead optimization in drug discovery programs compared to the 4-bromo analog.
- [1] PubChem. Compound Summary for CID 4442182, 3-[(3-Bromophenoxy)methyl]benzoic acid. View Source
- [2] PubChem. Compound Summary for CID 584653, 3-[(4-Bromophenoxy)methyl]benzoic acid. View Source
